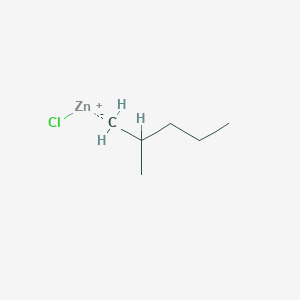
3-(2,6-DichlorobenZyloxy)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 3-(2,6-dichlorobenzyloxy)phenyl group into molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the reaction of 3-(2,6-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically stored and transported in THF to maintain its stability.
化学反応の分析
Types of Reactions
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Carbonyl compounds (e.g., formaldehyde, acetone)
- Halides (e.g., alkyl halides, aryl halides)
- Electrophiles (e.g., carbon dioxide, epoxides)
Typical reaction conditions involve maintaining an inert atmosphere and controlling the temperature to optimize the reaction rate and yield.
Major Products
The major products formed from reactions with this compound depend on the specific reactants used. For example:
- Reaction with formaldehyde yields a primary alcohol.
- Reaction with acetone yields a tertiary alcohol.
- Reaction with carbon dioxide yields a carboxylic acid.
科学的研究の応用
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to introduce the 3-(2,6-dichlorobenzyloxy)phenyl group into complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Material Science: Used in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
作用機序
The mechanism of action of 3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reaction.
類似化合物との比較
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the 3-(2,6-dichlorobenzyloxy) group.
3-(2,6-dichlorobenzyloxy)phenylmagnesium chloride: Similar structure but with a chloride instead of a bromide.
3-(2,6-dichlorobenzyloxy)phenylmagnesium iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is unique due to the presence of the 3-(2,6-dichlorobenzyloxy) group, which can impart specific reactivity and properties to the molecules it is used to synthesize. This makes it valuable in applications where this specific functional group is desired.
特性
分子式 |
C13H9BrCl2MgO |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
magnesium;1,3-dichloro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
CVDABYHXSFIGHQ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)OCC2=C(C=CC=C2Cl)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



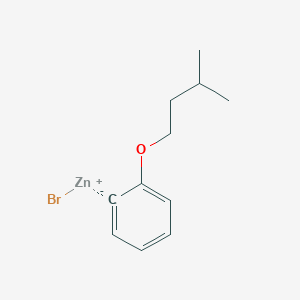
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
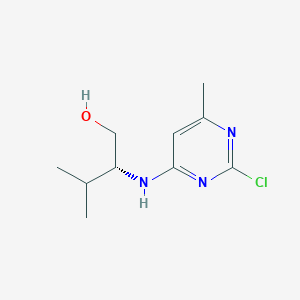
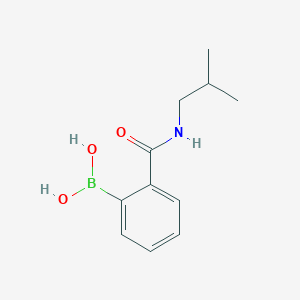
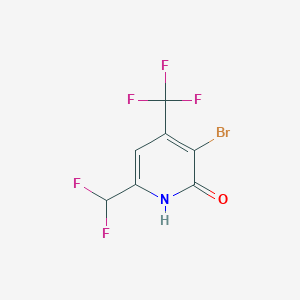

![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)

![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
